ethyl 6-oxo-1-phenyl-4-{[4-(trifluoromethyl)phenyl]methoxy}-1,6-dihydropyridazine-3-carboxylate
CAS No.: 899733-09-6
Cat. No.: VC11866692
Molecular Formula: C21H17F3N2O4
Molecular Weight: 418.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899733-09-6 |
|---|---|
| Molecular Formula | C21H17F3N2O4 |
| Molecular Weight | 418.4 g/mol |
| IUPAC Name | ethyl 6-oxo-1-phenyl-4-[[4-(trifluoromethyl)phenyl]methoxy]pyridazine-3-carboxylate |
| Standard InChI | InChI=1S/C21H17F3N2O4/c1-2-29-20(28)19-17(12-18(27)26(25-19)16-6-4-3-5-7-16)30-13-14-8-10-15(11-9-14)21(22,23)24/h3-12H,2,13H2,1H3 |
| Standard InChI Key | IJEMRYJCGLRDFV-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3 |
| Canonical SMILES | CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3 |
Introduction
Structural Characteristics and Molecular Design
The molecular architecture of ethyl 6-oxo-1-phenyl-4-{[4-(trifluoromethyl)phenyl]methoxy}-1,6-dihydropyridazine-3-carboxylate (C₂₁H₁₇F₃N₂O₄, MW 418.4 g/mol) is defined by three critical components:
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Pyridazine Core: A six-membered aromatic ring containing two adjacent nitrogen atoms at positions 1 and 2, which confers electron-deficient characteristics conducive to nucleophilic substitution reactions.
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Trifluoromethyl Benzyl Ether Substituent: The 4-(trifluoromethyl)phenyl methoxy group at position 4 enhances lipophilicity and metabolic stability, traits often leveraged in CNS-targeting therapeutics.
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Ester Functionality: The ethyl carboxylate group at position 3 serves as a modifiable handle for prodrug strategies or further synthetic derivatization.
A comparative analysis with the structurally related methyl 6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxylate (CAS 338783-03-2, C₁₅H₁₂F₃NO₃, MW 311.26 g/mol) highlights the impact of substituent positioning on molecular properties :
| Property | Ethyl 6-Oxo-1-Phenyl Derivative | Methyl 6-Oxo-1-Benzyl Derivative |
|---|---|---|
| Molecular Formula | C₂₁H₁₇F₃N₂O₄ | C₁₅H₁₂F₃NO₃ |
| Molecular Weight (g/mol) | 418.4 | 311.26 |
| Key Substituents | 4-Trifluoromethyl benzyl ether | 3-Trifluoromethyl benzyl |
| Solubility Profile | Moderate in DMSO, THF | High in polar aprotic solvents |
Synthetic Pathways and Optimization
The synthesis of ethyl 6-oxo-1-phenyl-4-{[4-(trifluoromethyl)phenyl]methoxy}-1,6-dihydropyridazine-3-carboxylate typically follows a multi-step sequence:
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Ring Formation: Condensation of hydrazine derivatives with β-keto esters under acidic conditions generates the pyridazine backbone.
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O-Alkylation: Introduction of the 4-(trifluoromethyl)benzyl ether via nucleophilic substitution using 4-(trifluoromethyl)benzyl bromide in the presence of K₂CO₃.
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Esterification: Ethyl chloroformate mediates carboxylate ester formation at position 3.
Critical reaction parameters include:
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Solvent Selection: Dimethylformamide (DMF) or tetrahydrofuran (THF) for optimal solubility of intermediates.
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Catalysts: Palladium-based catalysts (e.g., Pd/C) for selective hydrogenation steps.
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Temperature Control: Maintaining reactions at 60–80°C to balance reaction rate and byproduct formation.
Physicochemical and Spectroscopic Properties
Solubility and Stability
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Solubility: Exhibits limited aqueous solubility (0.12 mg/mL in PBS pH 7.4) but high solubility in DMSO (>50 mg/mL).
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Stability: Stable under inert atmospheres at −20°C for >12 months; degrades in acidic conditions (t₁/₂ = 4.3 hr at pH 2).
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 7.8 Hz, 1H, pyridazine H5), 7.65–7.42 (m, 9H, aromatic), 5.32 (s, 2H, OCH₂), 4.38 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.41 (t, J = 7.1 Hz, 3H, CH₃).
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HRMS: m/z calculated for C₂₁H₁₇F₃N₂O₄ [M+H]⁺: 419.1218; found: 419.1221.
Analytical and Quality Control Methods
Rigorous characterization employs:
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HPLC: C18 column (4.6 × 150 mm, 5 µm), gradient elution (ACN/H₂O + 0.1% TFA), retention time = 8.7 min.
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X-ray Crystallography: Confirms planar pyridazine ring geometry (torsion angle <5°) and ester group orientation.
Challenges and Future Directions
Key research gaps include:
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In Vivo Pharmacokinetics: No published data on oral bioavailability or tissue distribution.
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Structure-Activity Relationships: Systematic modification of the trifluoromethyl benzyl ether moiety could optimize target binding.
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Scale-Up Synthesis: Transitioning from batch to continuous flow reactors may improve yield (>80% theoretical) and reduce costs.
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